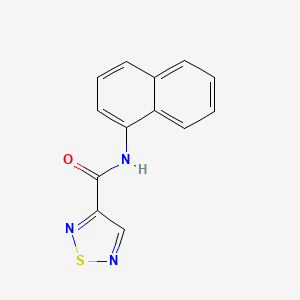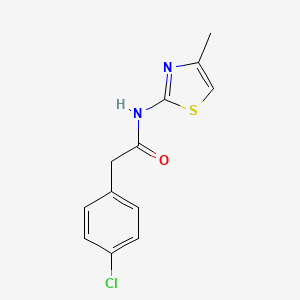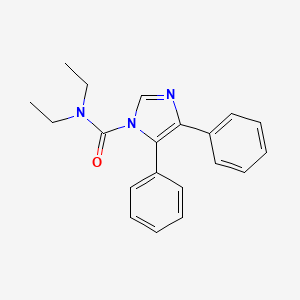
N-(2-anilinophenyl)acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(2-anilinophenyl)acetamide, also known as acetanilide, is a white crystalline solid that is commonly used in organic synthesis. It was first synthesized in 1852 by Charles Gerhardt and has since been used in a variety of applications in the chemical industry. In
科学研究应用
N-(2-anilinophenyl)acetamide has been used in a variety of scientific research applications. It has been used as a starting material for the synthesis of other organic compounds, such as dyes and pharmaceuticals. It has also been used as a reagent in organic chemical reactions, such as the reduction of nitro compounds to amines. Additionally, this compound has been used in the study of enzyme kinetics and as a model compound for studying the behavior of organic compounds in solution.
作用机制
The mechanism of action of N-(2-anilinophenyl)acetamide is not fully understood, but it is believed to act as an inhibitor of cyclooxygenase (COX) enzymes. COX enzymes are responsible for the production of prostaglandins, which are involved in inflammation and pain. By inhibiting COX enzymes, this compound may reduce inflammation and pain.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects. It has been shown to have analgesic and antipyretic properties, meaning it can reduce pain and fever. It has also been shown to have anti-inflammatory properties, meaning it can reduce inflammation. Additionally, this compound has been shown to have mild sedative effects.
实验室实验的优点和局限性
One advantage of using N-(2-anilinophenyl)acetamide in lab experiments is that it is relatively easy to synthesize and is readily available. Additionally, it has a wide range of applications in organic synthesis and can be used as a model compound for studying the behavior of organic compounds in solution. However, one limitation of using this compound in lab experiments is that it can be toxic if ingested or inhaled. Therefore, proper safety precautions must be taken when handling this compound.
未来方向
There are several future directions for research involving N-(2-anilinophenyl)acetamide. One area of research could focus on the development of new synthetic methods for producing this compound. Another area of research could focus on the development of new applications for this compound in organic synthesis. Additionally, further research could be done to better understand the mechanism of action of this compound and its effects on the human body. Overall, there is still much to be learned about this compound and its potential applications in scientific research.
合成方法
There are several methods for synthesizing N-(2-anilinophenyl)acetamide. One common method involves the reaction of aniline with acetic anhydride in the presence of a catalyst such as sulfuric acid. Another method involves the reaction of aniline with acetyl chloride in the presence of a base such as sodium hydroxide. Both methods result in the formation of this compound as the final product.
属性
IUPAC Name |
N-(2-anilinophenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N2O/c1-11(17)15-13-9-5-6-10-14(13)16-12-7-3-2-4-8-12/h2-10,16H,1H3,(H,15,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LLLIAQGTLKQBDI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=CC=C1NC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![ethyl 4-[4-methyl-3-(1-pyrrolidinylsulfonyl)benzoyl]-1-piperazinecarboxylate](/img/structure/B5805620.png)
![N-[4-(diethylamino)phenyl]isonicotinamide](/img/structure/B5805626.png)


![{1-[2-(2-fluorophenoxy)ethyl]-1H-indol-3-yl}(2-furyl)methanone](/img/structure/B5805644.png)
![4-fluoro-N-[4-(2-oxo-1-pyrrolidinyl)benzyl]benzenesulfonamide](/img/structure/B5805648.png)
![methyl 5-{[2-methoxy-4-(2-nitrovinyl)phenoxy]methyl}-2-furoate](/img/structure/B5805680.png)

![4,5-dimethyl-2-[(2-methyl-3-nitrobenzoyl)amino]-3-thiophenecarboxamide](/img/structure/B5805689.png)
![methyl 2-[(cyclohexylacetyl)amino]-4,5-dimethoxybenzoate](/img/structure/B5805710.png)
![methyl 2-[(2,6-difluorobenzoyl)amino]-5-propyl-3-thiophenecarboxylate](/img/structure/B5805715.png)
![5-{[5-(dimethylamino)-2-furyl]methylene}-1,3-dimethyl-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B5805720.png)
![4-[(3-bromo-4-methylbenzylidene)amino]-4-azatricyclo[5.2.2.0~2,6~]undec-8-ene-3,5-dione](/img/structure/B5805725.png)